molecular formula C5H3N3OS2Se B12544461 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B12544461
M. Wt: 264.2 g/mol
InChI Key: XGAMAHTYENPENK-UHFFFAOYSA-N
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Description

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains selenium, sulfur, and nitrogen atoms within its structure

Preparation Methods

The synthesis of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one can be achieved through several routes. One common method involves the cyclization of 2-amino-1,3-dithiol-4,5-dicarboxylic acid derivatives with selenium reagents under specific conditions. For example, the trimethylsilylation of 5,7-dioxo(4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2-selone with bis(trimethylsilyl) acetamide in benzene solution has been reported to increase the yield of the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with oxidizing agents can lead to the formation of selenoxide derivatives, while reduction reactions may yield selenol compounds .

Scientific Research Applications

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents . In materials science, the compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials . Additionally, its reactivity and stability are of interest in organic synthesis, where it can be used as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The specific pathways involved depend on the target enzyme or receptor, but common mechanisms include the formation of seleno-sulfur bonds and disruption of normal protein function .

Comparison with Similar Compounds

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one can be compared with other similar compounds such as 2-amino-5-thioxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one and 2-amino-5-oxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one. These compounds share a similar core structure but differ in the nature of the chalcogen atom (selenium, sulfur, or oxygen). The presence of selenium in this compound imparts unique electronic and chemical properties, making it distinct from its sulfur and oxygen analogs .

Properties

Molecular Formula

C5H3N3OS2Se

Molecular Weight

264.2 g/mol

IUPAC Name

5-amino-2-selanylidene-6H-[1,3]dithiolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C5H3N3OS2Se/c6-4-7-2(9)1-3(8-4)11-5(12)10-1/h(H3,6,7,8,9)

InChI Key

XGAMAHTYENPENK-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(NC1=O)N)SC(=[Se])S2

Origin of Product

United States

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